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Abstract
DC260126 is recognized as a potent antagonist of the Free Fatty Acid Receptor 1 (FFAR1),

also known as G protein-coupled receptor 40 (GPR40). This receptor is a key therapeutic

target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. This technical

guide provides a comprehensive overview of the selectivity profile of DC260126 for FFAR1,

presenting available quantitative data, detailed experimental methodologies for key functional

assays, and visual representations of the associated signaling pathways and experimental

workflows. While quantitative data on the selectivity of DC260126 against other free fatty acid

receptors such as FFAR2, FFAR3, and GPR120 is not extensively available in the public

domain, this guide outlines the standard procedures for performing such a selectivity

assessment.

Introduction to DC260126 and FFAR1
Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor (GPCR) that is

predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium to long-chain free

fatty acids (FFAs), leading to an enhancement of glucose-stimulated insulin secretion (GSIS).

[1][3][4] This glucose-dependent activity makes FFAR1 an attractive drug target for the

treatment of type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin

secretagogues. DC260126 has been identified as a small molecule antagonist of FFAR1.[5][6]

[7][8][9][10] Understanding its selectivity profile is crucial for evaluating its potential as a
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therapeutic agent and as a chemical probe to further elucidate the physiological functions of

FFAR1.

Quantitative Antagonist Activity of DC260126 at
FFAR1
DC260126 has been shown to dose-dependently inhibit the intracellular signaling cascades

initiated by the activation of FFAR1 by various fatty acid agonists. The following table

summarizes the reported half-maximal inhibitory concentration (IC50) values of DC260126 in

functional assays.

Agonist Assay Type Cell Line IC50 (µM) Reference

Linoleic Acid
Calcium

Mobilization
GPR40-CHO 6.28 [5][6][8][10]

Oleic Acid
Calcium

Mobilization
GPR40-CHO 5.96 [5][6][8][10]

Palmitoleic Acid
Calcium

Mobilization
GPR40-CHO 7.07 [5][6][8][10]

Lauric Acid
Calcium

Mobilization
GPR40-CHO 4.58 [5][6][8][10]

GPR40-CHO: Chinese Hamster Ovary cells stably expressing GPR40 (FFAR1).

FFAR1 Signaling Pathway
Upon activation by an agonist, FFAR1 primarily couples to the Gq alpha subunit of the

heterotrimeric G protein.[3][11] This initiates a downstream signaling cascade that results in

increased intracellular calcium concentrations and the activation of other signaling molecules,

ultimately leading to the potentiation of insulin secretion. Some synthetic agonists have also

been shown to induce Gs-mediated signaling.
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Cell Preparation

Assay Procedure

Data Analysis

1. Seed FFAR1-expressing cells
(e.g., GPR40-CHO) in a

black-walled, clear-bottom 96-well plate.

2. Incubate overnight to allow
cell adherence.

3. Load cells with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM).

4. Pre-incubate cells with varying
concentrations of DC260126.

5. Add a known FFAR1 agonist
(e.g., linoleic acid) at its EC80 concentration.

6. Measure fluorescence intensity over time
using a plate reader (e.g., FLIPR or FlexStation).

7. Calculate the percentage of inhibition
of the agonist-induced calcium response

for each concentration of DC260126.

8. Plot the concentration-response curve
and determine the IC50 value.
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Functional Assays

Data Analysis
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Compare IC50 values across all receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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